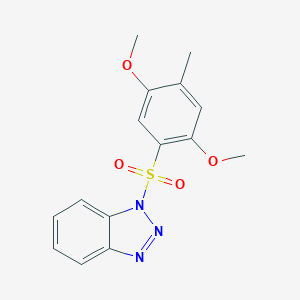

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole

Beschreibung

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole is a sulfonamide derivative featuring a benzotriazole core linked to a substituted aryl sulfonyl group. The compound’s structure includes a benzotriazole moiety (a fused aromatic ring system with three nitrogen atoms) and a 2,5-dimethoxy-4-methylphenyl sulfonyl group. This configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxy-4-methylphenyl)sulfonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-10-8-14(22-3)15(9-13(10)21-2)23(19,20)18-12-7-5-4-6-11(12)16-17-18/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOVUKDRLYLTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylbenzotriazole linkage. The reaction conditions often include solvents like dichloromethane or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion .

Analyse Chemischer Reaktionen

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form sulfides.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole

- Structural Differences :

- The benzimidazole core replaces benzotriazole, reducing aromatic nitrogen atoms from three to two.

- Substituents on the aryl sulfonyl group differ: bromo (electron-withdrawing) and methyl groups at positions 4, 2, and 5, compared to methoxy (electron-donating) and methyl groups in the target compound.

- Implications: The bromine atom increases molecular weight (433.3 g/mol vs. Methoxy groups in the target compound may improve solubility in polar solvents compared to bromine’s hydrophobic effects .

1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline (BH50423)

- Structural Differences: The heterocycle is an imidazoline (non-aromatic, saturated five-membered ring with two nitrogen atoms) instead of benzotriazole. A naphthylmethyl group is appended to the imidazoline ring, increasing steric bulk and lipophilicity.

- Implications :

2,2′-(4-Methyl-4H-1,2,4-triazole-3,5-diyl)dibenzenesulfonamide

- Structural Differences :

- A triazole core replaces benzotriazole, with sulfonamide groups at both ends.

- The triazole ring is substituted with a methyl group, altering electronic distribution.

- The triazole’s smaller aromatic system may reduce steric hindrance in synthetic reactions .

Comparative Data Table

| Parameter | Target Compound | 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole | BH50423 | Triazole Dibenzenesulfonamide |

|---|---|---|---|---|

| Core Heterocycle | Benzotriazole (aromatic, 3N) | Benzimidazole (aromatic, 2N) | Imidazoline (non-aromatic, 2N) | 1,2,4-Triazole (aromatic, 3N) |

| Substituents on Aryl Group | 2,5-Dimethoxy-4-methylphenyl | 4-Bromo-2,5-dimethylphenyl | 2,5-Dimethoxy-4-methylphenyl | Benzenesulfonamide (two groups) |

| Molecular Weight (g/mol) | ~424.5 (estimated) | 433.3 | 424.5 | 342.4 (reported in synthesis) |

| Key Functional Groups | Sulfonyl, methoxy, methyl | Sulfonyl, bromo, methyl | Sulfonyl, methoxy, naphthylmethyl | Sulfonamide, triazole, methyl |

| Potential Applications | Enzyme inhibition, corrosion resistance (inferred) | Halogen-bonding motifs, receptor targeting | Lipophilic drug candidates | Hydrogen-bonding-driven biological activity |

Biologische Aktivität

1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole (commonly referred to as DMSB) is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with DMSB, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

DMSB is characterized by the presence of a sulfonyl group attached to a benzotriazole moiety and a substituted phenyl ring. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-(2,5-Dimethoxy-4-methylphenyl)sulfonylbenzotriazole |

| CAS Number | 873579-39-6 |

| Molecular Formula | C13H14N4O3S |

| Molecular Weight | 298.34 g/mol |

The biological activity of DMSB is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activities. Additionally, the benzotriazole moiety may enhance the compound's ability to penetrate biological membranes, facilitating its action within cells.

Antimicrobial Properties

Research has indicated that DMSB exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that DMSB can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

DMSB has also been investigated for its potential anticancer properties. In a study involving human cancer cell lines, DMSB demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DMSB in clinical isolates of Staphylococcus aureus. The results indicated that DMSB not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics such as penicillin.

- Case Study on Anticancer Activity : In another study published in the Journal of Medicinal Chemistry, DMSB was tested against various cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.